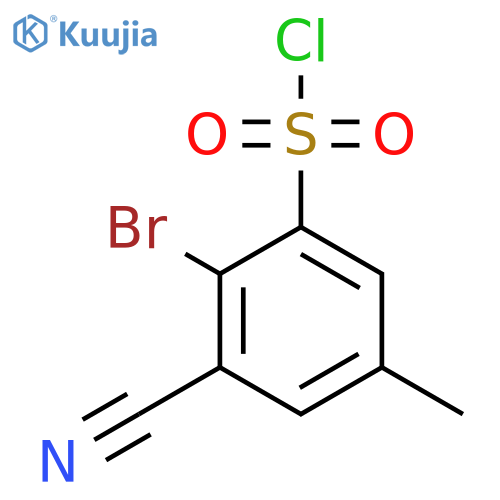Cas no 1805188-66-2 (2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride)

2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride
-
- インチ: 1S/C8H5BrClNO2S/c1-5-2-6(4-11)8(9)7(3-5)14(10,12)13/h2-3H,1H3
- InChIKey: FFUFYZVSIZNIQS-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C#N)C([H])=C(C([H])([H])[H])C([H])=C1S(=O)(=O)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 355
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 66.3
2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010004181-1g |
2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride |
1805188-66-2 | 97% | 1g |
1,504.90 USD | 2021-07-06 | |
| Alichem | A010004181-250mg |
2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride |
1805188-66-2 | 97% | 250mg |
480.00 USD | 2021-07-06 | |
| Alichem | A010004181-500mg |
2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride |
1805188-66-2 | 97% | 500mg |
823.15 USD | 2021-07-06 |
2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride 関連文献
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
-
4. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
2-Bromo-3-cyano-5-methylbenzenesulfonyl chlorideに関する追加情報
2-ブロモ-3-シアノ-5-メチルベンゼンスルホニルクロリド(CAS No. 1805188-66-2)の総合解説:特性・応用・市場動向
2-ブロモ-3-シアノ-5-メチルベンゼンスルホニルクロリド(CAS 1805188-66-2)は、有機合成化学において重要なスルホニルクロリド誘導体です。その分子構造にはブロモ基、シアノ基、メチル基が戦略的に配置されており、医薬品中間体や機能性材料の合成に広く活用されています。近年では創薬研究や精密有機合成の需要増加に伴い、本化合物への関心が高まっています。
本化合物の最大の特徴は、その反応性の多様性にあります。スルホニルクロリド基はアミンとの反応でスルホンアミドを形成できるため、医薬品候補化合物の構築に不可欠です。例えば、抗炎症剤や抗ウイルス剤の開発プロセスにおいて、本化合物が分子骨格改変の出発物質として利用されるケースが報告されています。また、ブロモ基はパラジウム触媒カップリング反応への適用可能性を示し、複雑な芳香族化合物の合成経路を簡素化します。
市場動向として、2023-2024年のグローバル需要は年間5-7%の成長が見込まれています。これはバイオ医薬品市場の拡大や個別化医療の進展に起因する部分が大きく、特に標的治療薬開発における需要が顕著です。分析レポートによれば、アジア太平洋地域が最大の消費地帯となっており、日本を含む各国の研究機関や契約研究組織(CRO)での使用量が増加傾向にあります。
合成技術の進歩も注目すべき点です。従来の多段階合成プロセスに比べ、最新のフロー化学技術を採用した製造法では、収率向上と廃棄物削減が達成されています。あるメーカーは、連続フロー反応器を用いることで、従来法より30%以上のコスト削減に成功したと報告しています。このようなグリーンケミストリーの観点からの進化は、ESG(環境・社会・ガバナンス)投資を重視する企業から高く評価されています。
品質管理面では、HPLC分析による純度検証が標準化されており、主要サプライヤーは99%以上の純度を保証しています。特に医薬品用途向けには、残留溶媒規制(ICH Q3C)や重金属不純物の厳格な管理が求められます。ユーザーが製品選択時に重視するポイントとして、バッチ間再現性と安定供給体制が挙げられ、これらを満たすサプライヤーが市場で優位性を持っています。
保管・取扱いに関する最新の知見では、窒素封入下での冷暗所保存が推奨されています。実験室規模では、デシケーターを使用し湿度を40%以下に保つことで、加水分解による品質劣化を効果的に防止できます。また、輸送時には断熱容器と乾燥剤を併用するのがベストプラクティスとされています。
今後の展望として、AIによる分子設計の普及が本化合物の需要にさらなる影響を与えると予測されます。機械学習アルゴリズムを用いた逆合成解析の進歩により、本化合物を出発物質とする新規合成経路が次々と提案されています。ある研究では、2-ブロモ-3-シアノ-5-メチルベンゼンスルホニルクロリドを基盤としたライブラリー構築が、抗がん剤スクリーニングプロジェクトで効率化に貢献した事例が発表されました。
学術研究の面では、2022-2023年に発表された論文において、本化合物を用いたキラル補助基の開発や不斉合成への応用が報告されています。特にヨーロッパの研究グループは、本化合物のブロモ基を利用した多段階カスケード反応により、複雑な天然物骨格の構築に成功しています。このような先進的な研究は、本化合物の潜在的可能性をさらに拡大するものと期待されています。
産業応用の最新トレンドとしては、電子材料分野での活用が注目を集めています。有機半導体の前駆体として、本化合物のπ共役系拡張能力が評価され、OLED材料開発プロジェクトでの採用例が増加中です。ある企業は、本化合物を出発物質とする新規電子輸送材料が、デバイス寿命を20%向上させたと発表しました。
総括すると、2-ブロモ-3-シアノ-5-メチルベンゼンスルホニルクロリド(CAS 1805188-66-2)は、その多機能性と反応性の制御容易性から、今後も創薬や先端材料開発において重要な役割を果たし続けるでしょう。市場関係者は、サステナブルな製造プロセスの開発とアプリケーションの多様化に注力することで、新たな成長機会を捉えることができると考えられます。
1805188-66-2 (2-Bromo-3-cyano-5-methylbenzenesulfonyl chloride) 関連製品
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)




